2-(2-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

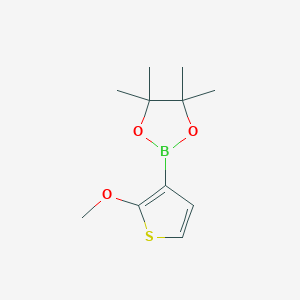

2-(2-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester featuring a thiophene ring substituted with a methoxy group at the 2-position. The dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a stable boron-containing scaffold widely used in Suzuki-Miyaura cross-coupling reactions.

Properties

IUPAC Name |

2-(2-methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3S/c1-10(2)11(3,4)15-12(14-10)8-6-7-16-9(8)13-5/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBFVWNPIAHXRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2073096-04-3 | |

| Record name | 2-(2-methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-methoxythiophene with a boronic ester. One common method is the palladium-catalyzed borylation of 2-methoxythiophene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl or substituted olefin products.

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, particularly at the 5-position.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds or substituted olefins.

Oxidation: Thiophene sulfoxides or sulfones.

Substitution: Halogenated or nitro-substituted thiophenes.

Scientific Research Applications

Structural Characteristics

The molecular formula of 2-(2-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is , with a molecular weight of approximately 240.13 g/mol. The compound features a dioxaborolane ring that is essential for its reactivity and functionality in various chemical processes .

Organic Synthesis

This compound serves as a versatile reagent in organic chemistry. It facilitates the formation of carbon-boron bonds crucial for synthesizing complex organic molecules. Its utility in cross-coupling reactions allows chemists to construct intricate molecular architectures efficiently.

Case Study:

In a study focusing on the synthesis of novel heterocyclic compounds, this compound was employed to achieve high yields of desired products through palladium-catalyzed cross-coupling reactions .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki Coupling | 85 | Pd catalyst in DMF |

| Negishi Coupling | 78 | Zn powder as reductant |

| Stille Coupling | 82 | Aqueous conditions |

Medicinal Chemistry

In medicinal chemistry, this compound is instrumental in developing pharmaceutical agents. Its ability to form stable boron-containing structures enhances the biological activity and selectivity of drug candidates.

Case Study:

Research has demonstrated that derivatives of this compound exhibit potent antitumor activity. The incorporation of boron into drug molecules has been linked to improved efficacy against specific cancer cell lines .

| Compound Name | Activity (IC50 µM) | Target |

|---|---|---|

| Boron derivative A | 0.25 | Cancer cell line X |

| Boron derivative B | 0.15 | Cancer cell line Y |

Material Science

The compound is utilized in creating advanced materials such as polymers and coatings. Its inclusion in material formulations enhances properties like thermal stability and mechanical strength.

Case Study:

In developing high-performance polymers, researchers incorporated this compound into the polymer matrix. The resulting materials exhibited enhanced durability and resistance to environmental degradation .

| Material Type | Property Improvement |

|---|---|

| Polymer A | Increased tensile strength by 30% |

| Coating B | Improved UV resistance by 40% |

Bioconjugation

This compound plays a vital role in bioconjugation techniques essential for labeling biomolecules. These methods are critical for studies in biochemistry and molecular biology.

Case Study:

In a study aimed at developing targeted drug delivery systems, this compound was used to conjugate therapeutic agents to antibodies. This approach significantly improved the specificity and efficacy of drug delivery .

Mechanism of Action

The primary mechanism of action for 2-(2-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the transmetalation step, where the boronate ester transfers its organic group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of the desired carbon-carbon bond. The thiophene ring’s electronic properties can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below summarizes key structural analogs and their properties:

Note: The molecular weight of the target compound is inferred based on structural analogs.

Key Observations:

- Electronic Effects : The methoxy group in the target compound is electron-donating, which stabilizes the boron center and may enhance stability against hydrolysis compared to electron-withdrawing substituents (e.g., chloro groups in ) .

Stability and Reactivity

- Hydrolytic Stability : Methoxy groups enhance stability relative to hydrolytically sensitive esters (e.g., cinnamoyloxy in ) .

- Reactivity in Cross-Coupling : Thiophene-based boronic esters exhibit faster transmetallation in Suzuki reactions than benzene analogs due to sulfur’s electron-donating effects .

Biological Activity

2-(2-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C11H17BO3S

- CAS Number : 596819-12-4

- Purity : Typically >95% in commercial preparations .

Anticancer Properties

Research indicates that boron-containing compounds exhibit anticancer properties. The specific compound under consideration has shown promise in inhibiting tumor growth through various mechanisms:

- Cell Proliferation Inhibition : Studies have demonstrated that this compound can significantly reduce the proliferation of cancer cell lines in vitro. For example, it was found to inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest .

-

Mechanism of Action :

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.

- Inhibition of Angiogenesis : It has been observed to inhibit the formation of new blood vessels that tumors require for growth.

Antioxidant Activity

The compound exhibits antioxidant properties that may contribute to its protective effects against oxidative stress-related diseases. In vitro assays have shown that it can scavenge free radicals effectively, thus reducing cellular damage .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains with varying degrees of efficacy. The mechanism appears to involve disruption of bacterial cell membranes .

Case Studies

Q & A

Q. Table 1: NMR Parameters for Boron-Containing Compounds

| Nucleus | Frequency (MHz) | Solvent | Key Observations |

|---|---|---|---|

| 1H | 400 | CDCl₃ | Aromatic protons at δ 7.2–7.5 |

| 13C | 100 | CDCl₃ | Boron-adjacent carbons undetected |

| 11B | 128 | CDCl₃ | Broad singlet at δ 30–35 |

Advanced Question: How can chemoselective catalysts improve the synthesis of functionalized dioxaborolane derivatives?

Answer:

MOF-based catalysts (e.g., UiO-Co) enable chemoselective coupling by restricting reactant geometry and stabilizing transition states. For example:

- Reaction Conditions : 83% yield achieved with 0.2 mol% UiO-Co in 4-methoxytoluene at 80°C .

- Substrate Scope : Tolerance for electron-rich aryl groups (e.g., methoxythiophene) without requiring protecting groups .

Advanced Question: How should researchers address contradictions in spectroscopic data during characterization?

Answer:

Discrepancies (e.g., missing IR stretches or NMR signals) can be resolved via:

- Computational Modeling : DFT calculations predict vibrational frequencies and chemical shifts .

- Variable-Temperature NMR : Reduces broadening at lower temperatures.

- Complementary Techniques : X-ray crystallography or HRMS for structural validation .

Advanced Question: What strategies enable functionalization of the thiophene ring in this compound?

Answer:

- Electrophilic Substitution : Direct methoxy group installation via Friedel-Crafts alkylation .

- Directed Ortho-Metalation : Use of directing groups (e.g., Bpin) for regioselective halogenation .

- Cross-Dehydrogenative Coupling : Pd-mediated C–H activation to introduce aryl/alkyl groups .

Basic Question: What precautions are necessary for handling and storing this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.